molecular formula C8H7NO6 B11891177 Methyl 4,5-dihydroxy-2-nitrobenzoate

Methyl 4,5-dihydroxy-2-nitrobenzoate

Cat. No.: B11891177
M. Wt: 213.14 g/mol
InChI Key: GTUCGXGPSWQWBN-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dihydroxy-2-nitrobenzoate typically involves the nitration of methyl 4,5-dihydroxybenzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dihydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets are still under investigation, but its redox properties play a significant role in its biological effects .

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxy-5-nitrobenzoate
  • Methyl 2,4-dihydroxy-3-nitrobenzoate

Comparison: Methyl 4,5-dihydroxy-2-nitrobenzoate is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and interaction profiles with biological targets, making it a compound of particular interest in research .

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 4,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,10-11H,1H3

InChI Key

GTUCGXGPSWQWBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O

Origin of Product

United States

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